molecular formula C7H8NNaO4S2 B15252601 Sodium 2-(methylsulfamoyl)benzene-1-sulfinate

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate

Cat. No.: B15252601
M. Wt: 257.3 g/mol
InChI Key: HFEDDMZQBNYZKW-UHFFFAOYSA-M
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Description

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate is a chemical compound with the molecular formula C₇H₈NNaO₄S₂. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various synthetic processes, particularly in the formation of organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 2-(methylsulfamoyl)benzene-1-sulfinate, involves several methods. One common approach is the reaction of sulfonyl chlorides with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and filtration, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert it into sulfides or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, sulfides, and thiols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organosulfur compounds, including sulfonamides and sulfones.

    Biology: In biological research, it serves as a reagent for modifying biomolecules and studying enzyme mechanisms.

    Medicine: This compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of sodium 2-(methylsulfamoyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to its sulfonate and sulfamoyl functional groups. These groups enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and redox reactions, which are essential for its diverse applications.

Comparison with Similar Compounds

Similar Compounds

    Sodium benzenesulfinate: Similar in structure but lacks the methylsulfamoyl group.

    Sodium toluenesulfinate: Contains a methyl group on the benzene ring but differs in the position and type of substituents.

    Sodium methanesulfinate: A simpler structure with a single sulfonate group.

Uniqueness

Sodium 2-(methylsulfamoyl)benzene-1-sulfinate is unique due to the presence of both sulfonate and sulfamoyl groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler counterparts.

Properties

Molecular Formula

C7H8NNaO4S2

Molecular Weight

257.3 g/mol

IUPAC Name

sodium;2-(methylsulfamoyl)benzenesulfinate

InChI

InChI=1S/C7H9NO4S2.Na/c1-8-14(11,12)7-5-3-2-4-6(7)13(9)10;/h2-5,8H,1H3,(H,9,10);/q;+1/p-1

InChI Key

HFEDDMZQBNYZKW-UHFFFAOYSA-M

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1S(=O)[O-].[Na+]

Origin of Product

United States

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